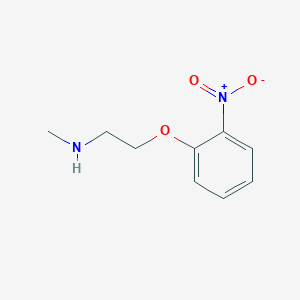

N-Methyl-2-(2-nitrophenoxy)ethanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-methyl-2-(2-nitrophenoxy)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c1-10-6-7-14-9-5-3-2-4-8(9)11(12)13/h2-5,10H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWTUCZRYMNKHKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCOC1=CC=CC=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80651296 | |

| Record name | N-Methyl-2-(2-nitrophenoxy)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80651296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1038700-63-8 | |

| Record name | N-Methyl-2-(2-nitrophenoxy)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80651296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to N-Methyl-2-(2-nitrophenoxy)ethanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl-2-(2-nitrophenoxy)ethanamine is a niche chemical intermediate, valuable for its potential applications in synthetic organic chemistry and drug discovery. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic pathway, and an exploration of its potential reactivity and applications. The document synthesizes available data from chemical databases and extrapolates from established principles of organic chemistry to offer insights for researchers. While extensive peer-reviewed literature on this specific compound is limited, its structural motifs—a secondary amine and a nitrophenoxy group—suggest significant utility as a building block for more complex molecules, particularly in the synthesis of bioactive compounds.

Chemical Identity and Physicochemical Properties

This compound is identified by the CAS number 1038700-63-8.[1] Its core structure consists of an N-methyl ethanamine moiety linked via an ether bond to a 2-nitrophenyl group. This combination of functional groups dictates its chemical behavior and potential applications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1038700-63-8 | [1] |

| Molecular Formula | C₉H₁₂N₂O₃ | [1] |

| Molecular Weight | 196.2 g/mol | [1] |

| IUPAC Name | This compound | N/A |

| Synonyms | MFCD11053870, DTXSID80651296, AKOS009273125 | [2] |

Synthesis and Reaction Mechanisms

Proposed Synthetic Pathway: Williamson Ether Synthesis

This synthesis would likely proceed in two main steps:

-

Deprotonation of 2-Nitrophenol: 2-Nitrophenol is treated with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form the corresponding phenoxide. The phenoxide is a potent nucleophile.

-

Nucleophilic Substitution: The resulting 2-nitrophenoxide is then reacted with a suitable N-methyl-2-haloethanamine, such as N-methyl-2-chloroethanamine, in an Sₙ2 reaction to form the desired ether linkage.

Experimental Protocol: Proposed Synthesis

Materials:

-

2-Nitrophenol

-

Sodium Hydride (NaH) or Potassium Carbonate (K₂CO₃)

-

N-methyl-2-chloroethanamine hydrochloride

-

Anhydrous polar aprotic solvent (e.g., Dimethylformamide - DMF, or Acetonitrile)

-

Deionized Water

-

Organic solvent for extraction (e.g., Ethyl Acetate)

-

Drying agent (e.g., anhydrous Sodium Sulfate)

Procedure:

-

To a solution of 2-nitrophenol in the chosen anhydrous solvent, slowly add the base at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the mixture until the deprotonation is complete (cessation of gas evolution if NaH is used).

-

Add N-methyl-2-chloroethanamine hydrochloride to the reaction mixture.

-

Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench with deionized water.

-

Extract the aqueous layer with an organic solvent.

-

Combine the organic layers, wash with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product using column chromatography.

Diagram 1: Proposed Synthesis of this compound

Caption: Proposed two-step synthesis of this compound.

Potential Applications in Research and Drug Development

The true value of this compound lies in its potential as a versatile chemical intermediate. The presence of two key reactive sites, the nitro group and the secondary amine, opens up numerous possibilities for further chemical transformations.

Reduction of the Nitro Group

The ortho-nitro group can be readily reduced to an amino group using various established methods, such as catalytic hydrogenation (e.g., with Pd/C and H₂) or chemical reduction (e.g., with SnCl₂/HCl). This transformation yields 2-amino-N-methyl-phenoxyethanamine, a diamine scaffold that is a common feature in many biologically active molecules.

Diagram 2: Key Transformation and Potential Scaffold

Caption: Reduction of the nitro group to a primary amine.

Precursor for Heterocyclic Synthesis

The resulting ortho-aminophenol derivative is a valuable precursor for the synthesis of various heterocyclic ring systems, such as benzoxazines and benzoxazoles. These heterocycles are privileged structures in medicinal chemistry, often exhibiting a wide range of pharmacological activities.

Analog for Bioactive Scaffolds

The core structure of this compound is related to aryloxyethanamine scaffolds found in a number of pharmaceuticals. While no direct biological activity of the title compound has been reported, its derivatives could be explored for various therapeutic targets. The synthesis of arylamino alcohol derivatives is a common strategy in the development of antimalarial drugs.[3][4]

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is intended for research use only.[1] Users should consult the Material Safety Data Sheet (MSDS) from the supplier for detailed information on toxicity, handling, and disposal. Based on data for a structurally related compound, N-methyl-2-(4-nitrophenoxy)-N-[2-(4-nitrophenyl)ethyl]ethanamine, it may be harmful if swallowed and may cause an allergic skin reaction.[5]

Conclusion

This compound is a chemical intermediate with significant untapped potential. Its value lies not in any known intrinsic activity, but in its utility as a building block for more complex and potentially bioactive molecules. The presence of a reducible nitro group and a reactive secondary amine makes it a versatile tool for synthetic chemists. This guide provides a foundational understanding of its properties and potential applications, aiming to stimulate further research and development in the scientific community.

References

- BenchChem. Reactivity of 2-Nitro-1-(4-nitrophenyl)ethanone with Nucleophiles.

- PubChem. N-Methyl-2-(4-nitrophenoxy)-N-[2-(4-nitrophenyl)ethyl]ethanamine | C17H19N3O5 | CID 14645090.

- Santa Cruz Biotechnology. This compound | CAS 1038700-63-8.

- Tradeindia. N Methyl 2 (4 Nitrophenoxy) N 2 (4 Nitrophenyl)Ethyl Ethanamine.

- ChemicalBook. N-Methyl-N-(2-(4-nitrophenoxy)ethyl)-2-(4-nitrophenyl)ethanamine.

- ResearchGate. A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies.

- Cheméo. Chemical Properties of Ethanamine, N-methyl-N-nitro- (CAS 19092-01-4).

- Rasayan Journal of Chemistry. The potential antimalarial drug of aryl amino alcohol derivatives from eugenol: synthesis.

- IJPPR. QUINOLINE-3-YL] METHYL}2-[(4-AMINOPENTYL) (ETHYL) AMINO] ETHANOL DERIVATIVES.

- PubMed Central. Exploring the scope of new arylamino alcohol derivatives: Synthesis, antimalarial evaluation, toxicological studies, and target exploration.

- PubChem. This compound | C9H12N2O3 | CID 28338397.

- BenchChem. Isomeric Effects on the Reactivity of Methoxy-nitrophenyl-ethanones: A Comparative Guide.

- National Center for Biotechnology Information. One-pot method for the synthesis of 1-aryl-2-aminoalkanol derivatives from the corresponding amides or nitriles.

- PubChem. 2-Nitrophenylacetonitrile | C8H6N2O2 | CID 11888.

- National Institutes of Health. Simplified Modular Access to Enantiopure 1,2-Aminoalcohols via Ni-Electrocatalytic Decarboxylative Arylation.

- PubChem. N-methyl-2-[(R)-(2-methylphenyl)-phenylmethoxy]ethanamine | C17H21NO | CID 38988544.

- ChemicalBook. 2-(2-NITROPHENYL)ETHANAMINE synthesis.

- PubChemLite. N-methyl-2-(4-nitrophenoxy)-n-[2-(4-nitrophenyl)ethyl]ethanamine.

- National Center for Biotechnology Information. 2'-Nitroacetophenone | C8H7NO3 | CID 11346.

- PubChem. N-ethyl-N-methyl-2-(4-nitrophenyl)ethanamine | C11H16N2O2 | CID 151506576.

- A. B. Enterprises. N Methyl 2 (4 Nitrophenoxy) N 2 (4 Nitrophenyl)ethyl Ethanamine at 9000.00 INR in Mumbai.

- Google Patents. US5840981A - Process for producing N-methyl-2(3,4 dimethoxyphenyl)-ethylamine.

- PubChem. N-ethyl-N-methyl-2-(2-methylpropoxy)ethanamine | C9H21NO | CID 91578898.

Sources

- 1. scbt.com [scbt.com]

- 2. This compound | C9H12N2O3 | CID 28338397 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Bot Verification [rasayanjournal.co.in]

- 4. Exploring the scope of new arylamino alcohol derivatives: Synthesis, antimalarial evaluation, toxicological studies, and target exploration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-Methyl-2-(4-nitrophenoxy)-N-[2-(4-nitrophenyl)ethyl]ethanamine | C17H19N3O5 | CID 14645090 - PubChem [pubchem.ncbi.nlm.nih.gov]

N-Methyl-2-(2-nitrophenoxy)ethanamine chemical properties

An In-depth Technical Guide to N-Methyl-2-(2-nitrophenoxy)ethanamine: Properties, Synthesis, and Applications

Introduction

This compound is a substituted aromatic ether amine that serves as a valuable intermediate in organic synthesis. Its molecular architecture, featuring a reactive secondary amine, an electron-withdrawing nitro group, and an ether linkage, makes it a versatile building block for the construction of more complex molecules, particularly within the pharmaceutical and materials science sectors. This guide provides a comprehensive technical overview of its chemical properties, plausible synthetic routes, reactivity profile, and potential applications, tailored for researchers and professionals in drug development.

Physicochemical and Structural Properties

This compound, identified by CAS Number 1038700-63-8, possesses a unique combination of functional groups that dictate its physical and chemical behavior.[1][2] The core properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 1038700-63-8 | [1] |

| Molecular Formula | C₉H₁₂N₂O₃ | [1] |

| Molecular Weight | 196.2 g/mol | [1] |

| IUPAC Name | This compound | PubChem |

| Synonyms | Not widely available | [2] |

| Computed XLogP3 | 1.2 | [3] |

Synthesis and Mechanistic Considerations

A definitive, published synthesis for this compound is not prominently available. However, a logical and efficient synthetic strategy can be proposed based on established organic chemistry principles. A highly plausible route involves the Williamson ether synthesis, a robust method for forming ethers.

Proposed Synthetic Protocol: Williamson Ether Synthesis

This two-step process involves the deprotonation of 2-nitrophenol followed by nucleophilic substitution with a suitable N-methylated aminoethyl halide.

Step 1: Deprotonation of 2-Nitrophenol 2-nitrophenol is treated with a moderately strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), in an aprotic polar solvent like Dimethylformamide (DMF) or Acetonitrile (MeCN). The base abstracts the acidic phenolic proton to generate the 2-nitrophenoxide anion. The choice of a polar aprotic solvent is critical as it effectively solvates the cation without interfering with the nucleophilicity of the phenoxide.

Step 2: Nucleophilic Substitution The resulting 2-nitrophenoxide is then reacted with N-methyl-2-chloroethanamine (or the corresponding bromo- or iodo- derivative). The highly nucleophilic phenoxide attacks the electrophilic carbon of the haloethanamine, displacing the halide leaving group in a classic Sₙ2 reaction to form the desired ether linkage. The reaction is typically heated to ensure a reasonable reaction rate.

Workflow Diagram: Proposed Synthesis

Caption: Proposed Williamson ether synthesis workflow for this compound.

Chemical Reactivity and Potential Transformations

The reactivity of this compound is governed by its three primary functional groups: the secondary amine, the aromatic nitro group, and the ether bond.

-

Secondary Amine: The nitrogen atom's lone pair makes the amine group both basic and nucleophilic. It can be protonated by acids to form an ammonium salt, and it can react with various electrophiles, such as acyl chlorides or alkyl halides, to yield amides or tertiary amines, respectively.

-

Aromatic Nitro Group: The nitro group is a powerful electron-withdrawing group, deactivating the aromatic ring towards electrophilic substitution. Its most significant chemical handle is its susceptibility to reduction. Using reducing agents like tin(II) chloride (SnCl₂), catalytic hydrogenation (H₂/Pd-C), or iron in acidic media, the nitro group can be selectively reduced to a primary amine (aniline derivative). This transformation is fundamental in medicinal chemistry for introducing a key pharmacophoric element.

-

Ether Linkage: The aryl ether bond is generally stable under most reaction conditions. Cleavage typically requires harsh reagents such as strong protic acids (e.g., HBr, HI) at high temperatures.

Key Transformation: Nitro Group Reduction

The reduction of the nitro group to an amine is a pivotal transformation, opening pathways to a wide range of derivatives, such as amides, sulfonamides, and ureas, which are prevalent in drug molecules.

Caption: Key transformation pathway: Reduction of the nitro group to a primary amine.

Applications in Research and Drug Development

While specific applications for this compound are not extensively documented, its structure is analogous to intermediates used in the synthesis of biologically active compounds. Its primary value lies in its role as a molecular scaffold.

-

Intermediate for Pharmaceutical Ingredients (APIs): The presence of two distinct amine functionalities (one native, one masked as a nitro group) at either end of a flexible ether chain makes it an attractive precursor for creating libraries of compounds for high-throughput screening. For example, related structures like 2-Nitrophenethylamine are used as intermediates for CGRP receptor antagonists.[4] This suggests that this compound could be a valuable building block for developing novel therapeutics.

-

Scaffold for Medicinal Chemistry: After the reduction of the nitro group, the resulting diamine can be derivatized at two different points to explore structure-activity relationships (SAR). The primary aromatic amine and the secondary aliphatic amine possess different reactivity profiles, allowing for selective functionalization.

-

Research Chemical: The compound is sold primarily for research purposes, indicating its utility in exploratory synthesis and the development of novel chemical entities.[1]

Environmental, Health, and Safety (EHS) Profile

A specific Safety Data Sheet (SDS) for this compound is not available in the provided search results. However, based on analogous structures containing nitroaniline and amine functionalities, a cautious approach to handling is warranted.[5]

-

General Hazards: Compounds containing nitroaromatic groups can be toxic and may cause irritation to the skin, eyes, and respiratory system.[5] Some are harmful if swallowed, inhaled, or absorbed through the skin.[5]

-

Handling Precautions:

-

Work in a well-ventilated area, preferably under a chemical fume hood.[6]

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6]

-

Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[7]

-

Wash hands thoroughly after handling.[7]

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[6]

Disclaimer: This safety information is based on related chemical structures. Always consult the specific SDS provided by the supplier before handling this compound.

Conclusion

This compound is a chemical intermediate with significant potential for synthetic applications, particularly in the field of medicinal chemistry. Its combination of a secondary amine and a reducible nitro group, connected by an ether linkage, provides multiple avenues for chemical modification. While detailed experimental data is sparse, its properties and reactivity can be reliably inferred from fundamental chemical principles, positioning it as a useful tool for researchers engaged in the design and synthesis of novel molecular entities.

References

- Sigma-Aldrich. (2025).

- Fisher Scientific. (2025).

- PubChem. N-Methyl-2-(4-nitrophenoxy)-N-[2-(4-nitrophenyl)ethyl]ethanamine.

- Santa Cruz Biotechnology, Inc. This compound.

- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 2-(2-Methoxyphenoxy)ethylamine.

- Cole-Parmer. Material Safety Data Sheet - N-Methyl-2-nitroaniline, 98%.

- ChemicalBook. (2023). 2-(2-NITROPHENYL)ETHANAMINE.

- PubChem. This compound.

- PubChem. 2-(4-Methyl-2-nitrophenoxy)ethanamine.

Sources

- 1. scbt.com [scbt.com]

- 2. This compound | C9H12N2O3 | CID 28338397 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-(4-Methyl-2-nitrophenoxy)ethanamine | C9H12N2O3 | CID 61311268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-(2-NITROPHENYL)ETHANAMINE | 33100-15-1 [chemicalbook.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of N-Methyl-2-(2-nitrophenoxy)ethanamine

This whitepaper provides a comprehensive technical guide for the synthesis of N-Methyl-2-(2-nitrophenoxy)ethanamine. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the synthetic strategy, reaction mechanism, and practical execution of the synthesis, grounded in established chemical principles.

Introduction and Strategic Overview

This compound is an organic compound featuring a nitrophenoxy moiety linked to an N-methyl ethanamine side chain.[1][2] While specific applications for this molecule are not extensively documented in publicly available literature, its structure is of interest in medicinal chemistry and materials science as a potential intermediate or building block. The presence of the nitro group allows for further functionalization, such as reduction to an amine, which can then be used in a variety of coupling reactions.

The most logical and widely applicable method for constructing the ether linkage in the target molecule is the Williamson ether synthesis .[3] This venerable and robust reaction, first developed in 1850, remains one of the most straightforward and efficient methods for preparing both symmetrical and asymmetrical ethers.[4][5]

Our strategic approach involves the nucleophilic substitution (SN2) reaction between the sodium salt of 2-nitrophenol (2-nitrophenoxide) and a suitable N-methylated 2-carbon electrophile. This method is selected for its high reliability, broad scope, and the ready availability of the starting materials.

The Underlying Chemistry: Williamson Ether Synthesis and SN2 Mechanism

The core of this synthesis is the SN2 reaction. The mechanism involves the backside attack of a nucleophile on an electrophilic carbon atom, leading to the displacement of a leaving group in a single, concerted step.[3][5]

For the synthesis of this compound, the key steps are:

-

Deprotonation : The phenolic proton of 2-nitrophenol is acidic and can be readily removed by a suitable base, such as sodium hydroxide or potassium carbonate, to form the highly nucleophilic 2-nitrophenoxide ion.[6][7]

-

Nucleophilic Attack : The generated 2-nitrophenoxide ion then acts as the nucleophile, attacking the electrophilic carbon of an alkylating agent, such as 2-(methylamino)ethyl chloride, displacing the chloride leaving group.

The choice of reactants is critical for the success of an SN2 reaction. The electrophile should be unhindered at the reaction center to allow for the backside attack of the nucleophile. Primary alkyl halides are ideal for this purpose, as they minimize the competing E2 elimination reaction that can occur with more sterically hindered substrates or stronger bases.[5][8]

Experimental Protocol

This section details the full experimental procedure for the synthesis, purification, and characterization of this compound.

Materials and Reagents

| Reagent / Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Supplier Notes |

| 2-Nitrophenol | C₆H₅NO₃ | 139.11 | 10.0 g (71.9 mmol) | Commercially available[9] |

| 2-(Methylamino)ethyl chloride hydrochloride | C₃H₉Cl₂N | 130.02 | 10.2 g (78.5 mmol) | Commercially available |

| Potassium Carbonate (anhydrous) | K₂CO₃ | 138.21 | 30.0 g (217 mmol) | Fine powder, dried |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 200 mL | Anhydrous grade |

| Diethyl Ether | C₄H₁₀O | 74.12 | As needed | For extraction |

| Hydrochloric Acid (1M aq.) | HCl | 36.46 | As needed | For work-up |

| Sodium Hydroxide (1M aq.) | NaOH | 40.00 | As needed | For work-up |

| Saturated Sodium Chloride (Brine) | NaCl | 58.44 | As needed | For washing |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | For drying |

Synthetic Procedure

-

Reaction Setup : To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-nitrophenol (10.0 g, 71.9 mmol), 2-(methylamino)ethyl chloride hydrochloride (10.2 g, 78.5 mmol), and anhydrous potassium carbonate (30.0 g, 217 mmol).

-

Solvent Addition : Add 200 mL of anhydrous N,N-dimethylformamide (DMF) to the flask. The use of a polar aprotic solvent like DMF is crucial as it effectively solvates the cation of the base, leaving the carbonate anion more available to act as a base, while not hindering the nucleophilicity of the generated phenoxide.[3]

-

Reaction Execution : The reaction mixture is stirred vigorously and heated to 80-90 °C using an oil bath. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting 2-nitrophenol is consumed (typically 6-12 hours).

-

Cooling and Quenching : Once the reaction is complete, the flask is removed from the oil bath and allowed to cool to room temperature. The reaction mixture is then slowly poured into 500 mL of cold water with stirring.

-

Extraction : The aqueous mixture is transferred to a 1 L separatory funnel and extracted three times with 150 mL portions of diethyl ether. The combined organic layers are then washed sequentially with 1M sodium hydroxide solution (2 x 100 mL) to remove any unreacted 2-nitrophenol, water (1 x 100 mL), and finally with saturated sodium chloride solution (brine) (1 x 100 mL).

-

Drying and Concentration : The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

Purification

The crude this compound can be purified by column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is typically effective. The fractions containing the pure product are identified by TLC, combined, and the solvent is evaporated to yield the purified compound.

Characterization

The identity and purity of the synthesized this compound (C₉H₁₂N₂O₃, Molar Mass: 196.20 g/mol )[1] can be confirmed using standard analytical techniques:

-

¹H NMR : The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the nitrophenyl group, the methylene protons of the ethoxy chain, and the N-methyl protons.

-

¹³C NMR : The carbon NMR spectrum should display the correct number of signals corresponding to the unique carbon atoms in the molecule.

-

Mass Spectrometry : Electrospray ionization (ESI-MS) should show a prominent peak corresponding to the molecular ion [M+H]⁺ at m/z 197.2.

-

Infrared (IR) Spectroscopy : The IR spectrum should exhibit characteristic absorption bands for the C-O-C ether linkage, the N-H bond of the secondary amine, and the strong asymmetric and symmetric stretches of the nitro group (NO₂).

Synthetic Workflow Visualization

The following diagram illustrates the key stages of the synthesis process, from the initial setup to the final purified product.

Caption: Synthetic workflow for this compound.

Safety and Handling

-

2-Nitrophenol : Toxic and an irritant. Avoid contact with skin and eyes.[9]

-

2-(Methylamino)ethyl chloride hydrochloride : Corrosive and an irritant. Handle with care.

-

N,N-Dimethylformamide (DMF) : A potential reproductive toxin. Work in a well-ventilated fume hood.

-

Potassium Carbonate : Irritant. Avoid inhalation of dust.

-

Diethyl Ether : Extremely flammable. Ensure no ignition sources are present.[6]

Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times. All procedures should be conducted within a certified chemical fume hood.

References

-

The Williamson Ether Synthesis. Link

-

This compound | CAS 1038700-63-8. Santa Cruz Biotechnology. Link

-

Williamson ether synthesis. Wikipedia. Link

-

Williamson Ether Synthesis. Chemistry Steps. Link

-

The Williamson Ether Synthesis. Master Organic Chemistry. Link

-

Williamson ether synthesis. Khan Academy. Link

-

This compound. PubChem. Link

-

Room-Temperature, Base-Mediated Selective Synthesis of 2-(Arylamino)ethanols and 2-Aryloxyethanols. Thieme Chemistry. Link

-

2-Nitrophenol. PubChem. Link

-

O-alkylation of various substituted phenols. SynOpen. Link

Sources

- 1. scbt.com [scbt.com]

- 2. This compound | C9H12N2O3 | CID 28338397 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. The Williamson Ether Synthesis [cs.gordon.edu]

- 7. thieme-connect.de [thieme-connect.de]

- 8. m.youtube.com [m.youtube.com]

- 9. 2-Nitrophenol | C6H5NO3 | CID 6947 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility and Stability of N-Methyl-2-(2-nitrophenoxy)ethanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-2-(2-nitrophenoxy)ethanamine, a molecule incorporating a nitrophenoxy moiety and a secondary amine, presents a unique set of physicochemical properties that are critical to its handling, formulation, and development in various scientific applications. This guide provides a comprehensive overview of its solubility and stability characteristics. Drawing from established principles of organic chemistry and regulatory guidelines, this document offers both predictive insights and detailed experimental protocols to empower researchers in their work with this compound. The methodologies described are grounded in the principles of the International Council for Harmonisation (ICH) guidelines to ensure scientific rigor and regulatory relevance.

I. Physicochemical Properties and Predicted Solubility Profile

Understanding the solubility of this compound is fundamental to its application, from ensuring homogeneity in biological assays to developing suitable formulations. The molecule's structure, featuring both a polar nitro group and a basic secondary amine, alongside a lipophilic aromatic ring and ether linkage, suggests a nuanced solubility profile.

Predicted Aqueous and Organic Solvent Solubility

Based on its structural components, the following solubility characteristics are anticipated:

-

Aqueous Solubility: The presence of the secondary amine, which can be protonated, suggests that the aqueous solubility of this compound will be pH-dependent. Under acidic conditions (pH < pKa of the secondary amine), the compound is expected to exhibit higher solubility due to the formation of a more soluble ammonium salt. Conversely, in neutral to basic conditions, the free base is likely to be less soluble in water.

-

Organic Solvent Solubility: The compound is predicted to have good solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which are capable of solvating both the polar and nonpolar regions of the molecule. It is also expected to be soluble in polar protic solvents like methanol and ethanol. Solubility in nonpolar solvents is likely to be limited.

Table 1: Predicted Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Aqueous | Water, Phosphate-Buffered Saline (PBS) | pH-dependent; low at neutral pH, higher at acidic pH | The basic secondary amine can be protonated to form a more soluble salt. |

| Polar Aprotic | DMSO, DMF, Acetonitrile (ACN) | High | Capable of solvating the polar nitro group and the nonpolar aromatic ring. |

| Polar Protic | Methanol, Ethanol | Moderate to High | Hydrogen bonding with the nitro and amine groups enhances solubility. |

| Nonpolar | Hexane, Toluene | Low | The overall polarity of the molecule is too high for significant solubility. |

II. Experimental Protocols for Solubility Determination

To empirically determine the solubility of this compound, two common methods are recommended: a high-throughput kinetic solubility assay for initial screening and a more definitive thermodynamic (equilibrium) solubility assay.[1]

A. Kinetic Solubility Assay Protocol

This method is rapid and suitable for early-stage assessment.[2][3]

Objective: To determine the apparent solubility of a compound in an aqueous buffer when added from a DMSO stock solution.

Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution.

-

Addition to Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each dilution to a 96-well plate containing an aqueous buffer (e.g., PBS, pH 7.4).

-

Incubation: Shake the plate at room temperature for a defined period (e.g., 1-2 hours).

-

Analysis: Analyze the samples using a plate reader-based method:

Diagram 1: Kinetic Solubility Workflow

Caption: Workflow for the kinetic solubility assay.

B. Thermodynamic (Equilibrium) Solubility Assay Protocol

This "shake-flask" method measures the true equilibrium solubility and is considered the gold standard.[5][6][7]

Objective: To determine the solubility of the solid compound in a buffer at equilibrium.

Methodology:

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing the desired buffer (e.g., buffers at pH 3, 5, 7.4, and 9).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

-

Separation: Separate the undissolved solid from the solution by centrifugation followed by filtration of the supernatant through a 0.45 µm filter.

-

Quantification: Dilute the clear filtrate and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). Prepare a standard curve from a known concentration stock solution.

Diagram 2: Thermodynamic Solubility Workflow

Caption: Key functional groups susceptible to degradation.

B. Forced Degradation Study Protocol

A comprehensive forced degradation study should be conducted according to ICH Q1A(R2) and Q1B guidelines. [8][9][10][11][12]A stability-indicating analytical method, typically HPLC-UV, must be developed and validated to separate the parent compound from all potential degradants. [13] Objective: To identify likely degradation products, establish degradation pathways, and demonstrate the specificity of the analytical method.

General Procedure:

-

Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in appropriate solvents for each stress condition.

-

Stress Conditions: Expose the samples to the conditions outlined in Table 2. Include control samples stored under normal conditions.

-

Time Points: Sample at appropriate time points (e.g., 0, 2, 4, 8, 24 hours, and longer if necessary). The goal is to achieve 5-20% degradation. [13]4. Sample Treatment: Before analysis, neutralize acidic and basic samples.

-

Analysis: Analyze all samples by a validated stability-indicating HPLC-UV method. LC-MS can be used for the identification of degradation products.

Table 2: Recommended Forced Degradation Conditions

| Stress Condition | Typical Reagents and Conditions | Potential Degradation |

| Acid Hydrolysis | 0.1 M HCl, heat at 60-80°C | Cleavage of the ether linkage. |

| Base Hydrolysis | 0.1 M NaOH, heat at 60-80°C | Potential hydrolysis of the ether linkage. |

| Oxidation | 3% H₂O₂, room temperature | Oxidation of the secondary amine. |

| Thermal | Solid and solution at 60-80°C | General decomposition, cleavage of weaker bonds. |

| Photostability | Exposure to light source per ICH Q1B (≥1.2 million lux hours and ≥200 W h/m²) | Degradation of the nitroaromatic moiety. [14] |

IV. Analytical Methodologies

A robust analytical method is essential for both solubility and stability studies.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is the primary technique for the quantification of this compound and its degradation products.

-

Column: A C18 reversed-phase column is a suitable starting point. For separating aromatic compounds, a phenyl-hexyl column could also be advantageous. [15]* Mobile Phase: A gradient of acetonitrile or methanol and water (with a modifier like 0.1% formic acid or trifluoroacetic acid to ensure good peak shape) is typically used.

-

Detection: The nitroaromatic chromophore should allow for sensitive detection by UV, likely in the range of 254-350 nm. [16][17]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is invaluable for the identification of unknown degradation products formed during stability studies. By providing mass-to-charge ratio information, it allows for the elucidation of the structures of impurities and degradants.

V. Storage and Handling

Based on the predicted stability profile, the following storage conditions are recommended:

-

Temperature: Store at 2-8°C to minimize thermal degradation. [14]* Light: Protect from light by using amber vials or storing in the dark to prevent photodegradation.

-

Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

-

Container: Use tightly sealed containers to prevent solvent evaporation and moisture ingress.

VI. Conclusion

This guide provides a foundational understanding of the solubility and stability of this compound based on its chemical structure and established scientific principles. The detailed experimental protocols offer a clear path for researchers to empirically determine these critical parameters. By following these guidelines, scientists and drug development professionals can ensure the reliable use of this compound in their research and development endeavors, leading to more robust and reproducible results.

References

-

ICH. (1998). Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. [Link]

-

ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products. [Link]

-

Aman, W., & Thoma, K. (2003). ICH guideline for photostability testing: aspects and directions for use. Pharmazie, 58(12), 877-880. [Link]

-

Li, K., et al. (2005). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. Journal of Environmental Sciences, 17(6), 886-893. [Link]

-

FDA. (2003). Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

-

FDA. (1996). Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. [Link]

-

ICH. Quality Guidelines. [Link]

-

BioDuro. ADME Solubility Assay. [Link]

-

ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

-

European Medicines Agency. ICH Q1 guideline on stability testing of drug substances and drug products. [Link]

-

AxisPharm. Kinetic Solubility Assays Protocol. [Link]

-

IKEV. ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. [Link]

-

AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. [Link]

-

protocols.io. (2025). In-vitro Thermodynamic Solubility. [Link]

-

Zgoła-Grześkowiak, A., & Grześkowiak, T. (2018). Occurrence and transformation of phenoxy acids in aquatic environment and photochemical methods of their removal: a review. Environmental Science and Pollution Research, 25(1), 1-16. [Link]

-

Domainex. Thermodynamic Solubility Assay. [Link]

-

Cobb, K. O., Jr. (2021). Thermal degradation kinetics of aromatic ether polymers. Mississippi State University. [Link]

-

ProQuest. (2021). Thermal Degradation Kinetics of Aromatic Ether Polymers. [Link]

-

LaCourse, W. R., & Owens, G. S. (1998). Determination of organic nitro compounds using HPLC-UV-PAED. SPIE Proceedings. [Link]

-

Nittaya, T., et al. (2024). relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. Clean Energy. [Link]

-

Zhang, Y., et al. (2021). Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid?. Environmental Science & Technology Letters, 8(9), 786-792. [Link]

-

Vevelstad, S. J., et al. (2014). Oxidative degradation of amines using a closed batch system. Energy Procedia, 63, 913-924. [Link]

-

ResolveMass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

-

Alsenz, J., & Kansy, M. (2007). In-vitro solubility assays in drug discovery. Advanced Drug Delivery Reviews, 59(7), 546-567. [Link]

-

Norwegian Research Information Repository. Oxidative degradation of amines using a closed batch system. [Link]

-

Lee, S. C., & Tang, C. Y. (1982). Oxidation of primary, secondary, and tertiary amines with neutral permanganate. Simple method for degrading amines to aldehydes and ketones. The Journal of Organic Chemistry, 47(24), 4850-4853. [Link]

-

Evotec. Thermodynamic Solubility Assay. [Link]

-

Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 69, 1-22. [Link]

-

Kamberi, M., et al. (2007). Forced Degradation Studies: Regulatory Considerations and Implementation. Pharmaceutical Technology, 31(1), 56-64. [Link]

-

Drug Discovery and Development Resources. A practical guide to forced degradation and stability studies for drug substances. [Link]

-

SlidePlayer. Oxidation of Secondary and Primary Amines. [Link]

-

Charnwood Discovery. Kinetic Solubility - In Vitro Assay. [Link]

-

Giamberini, M., et al. (2016). Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups. Polymers, 8(11), 389. [Link]

-

International Journal of Trend in Scientific Research and Development. A Brief Study on Forced Degradation Studies with Regulatory Guidance. [Link]

-

Agilent. Optimizing the Separation of 20 Nitro-aromatics. [Link]

-

Agency for Toxic Substances and Disease Registry. Analytical Methods. [Link]

-

Spain, J. C., Hughes, J. B., & Knackmuss, H. J. (Eds.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press. [Link]

-

Pearson. Cleavage of Phenyl Ethers. [Link]

-

ResearchGate. Determination of organic nitro compounds using HPLC-UV-PAED. [Link]

-

Montaudo, G., et al. (1986). Thermal degradation of aromatic-aliphatic polyethers. 1. Direct pyrolysis-mass spectrometry. Macromolecules, 19(4), 870-879. [Link]

-

Slideshare. BIOREMEDIATION - Degradation of nitro aromatic compounds. [Link]

-

Semantic Scholar. Degradation of nitroaromatic compounds by the UV–H2O2 process using polychromatic radiation sources. [Link]

-

Cox, R. A., & Kua, J. (2012). Revised mechanism for the hydrolysis of ethers in aqueous acid. Journal of Physical Organic Chemistry, 25(12), 1111-1121. [Link]

-

Montaudo, G., et al. (1986). Thermal degradation of aromatic-aliphatic polyethers. 2. Flash pyrolysis-gas chromatography-mass spectrometry. Macromolecules, 19(4), 880-886. [Link]

-

Dalman, G. W., & Neumann, F. W. (1968). The mechanism of the formation and hydrolysis of phenyl ether in the basic hydrolysis of chlorobenzene. Journal of the American Chemical Society, 90(6), 1601-1607. [Link]

-

Chemistry Stack Exchange. Different reaction conditions for hydrolysis of ethers and epoxides. [Link]

Sources

- 1. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 3. charnwooddiscovery.com [charnwooddiscovery.com]

- 4. enamine.net [enamine.net]

- 5. In-vitro Thermodynamic Solubility [protocols.io]

- 6. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 7. evotec.com [evotec.com]

- 8. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 9. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 10. ICH Official web site : ICH [ich.org]

- 11. database.ich.org [database.ich.org]

- 12. ikev.org [ikev.org]

- 13. resolvemass.ca [resolvemass.ca]

- 14. ema.europa.eu [ema.europa.eu]

- 15. agilent.com [agilent.com]

- 16. atsdr.cdc.gov [atsdr.cdc.gov]

- 17. researchgate.net [researchgate.net]

An In-Depth Technical Guide to N-Methyl-2-(2-nitrophenoxy)ethanamine (CAS 1038700-63-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl-2-(2-nitrophenoxy)ethanamine, identified by CAS number 1038700-63-8, is a substituted aromatic ether with potential applications as a versatile intermediate in organic synthesis. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed, field-proven synthesis protocol, and an exploration of its potential uses, particularly in the context of dye manufacturing and as a building block for more complex molecules. While specific biological activity data for this compound is not extensively documented in publicly accessible literature, its structural motifs suggest avenues for future investigation in medicinal chemistry and materials science. This document aims to serve as a foundational resource for researchers and professionals engaged in chemical synthesis and drug development.

Chemical and Physical Properties

This compound is an organic compound featuring a nitrophenoxy group linked to an N-methylated ethylamine side chain. The presence of the nitro group on the aromatic ring significantly influences the molecule's electronic properties and reactivity.

| Property | Value | Source(s) |

| CAS Number | 1038700-63-8 | [1] |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₉H₁₂N₂O₃ | [1] |

| Molecular Weight | 196.21 g/mol | [1] |

| InChI Key | YWTUCZRYMNKHKT-UHFFFAOYSA-N | [1] |

| Canonical SMILES | CNCCOC1=CC=CC=C1[O-] | [1] |

Table 1: Key Chemical and Physical Properties of this compound.

Synthesis and Mechanism

The synthesis of this compound can be effectively achieved via a Williamson ether synthesis. This well-established reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific application, the phenoxide of 2-nitrophenol acts as the nucleophile, attacking an electrophilic N-methyl-2-haloethylamine derivative.

The reaction proceeds via an SN2 mechanism. The acidity of the phenolic proton of 2-nitrophenol is enhanced by the electron-withdrawing nitro group, facilitating its deprotonation by a suitable base to form the nucleophilic phenoxide. The choice of base and solvent is critical to ensure a high yield and minimize side reactions. A polar aprotic solvent is generally preferred to solvate the cation of the base without hindering the nucleophilicity of the phenoxide.

Figure 1: Williamson ether synthesis workflow for this compound.

Detailed Experimental Protocol

This protocol outlines a reliable method for the laboratory-scale synthesis of this compound.

Materials:

-

2-Nitrophenol

-

N-methyl-2-chloroethylamine hydrochloride

-

Anhydrous potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-nitrophenol (1 equivalent), N-methyl-2-chloroethylamine hydrochloride (1.1 equivalents), and anhydrous potassium carbonate (2.5 equivalents).

-

Solvent Addition: Add anhydrous DMF to the flask to create a stirrable suspension.

-

Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing water and extract with diethyl ether (3x).

-

Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

-

Potential Uses and Areas of Research

While specific applications for this compound are not extensively reported, its chemical structure suggests several potential uses, primarily as a chemical intermediate.

Intermediate in Dye Synthesis

A Chinese patent discloses that the related compound, N-(2-nitrophenyl)ethanolamine, is an important intermediate in the production of non-toxic permanent hair dyes[2]. The nitro group in these compounds is typically reduced to an amine, which can then be further functionalized or used as a coupling agent in the formation of azo dyes. It is plausible that this compound could serve a similar role, with the N-methyl group potentially modulating the color or properties of the final dye molecule.

Figure 2: Potential pathway for the use of this compound in azo dye synthesis.

Building Block in Medicinal Chemistry

The 2-aminophenoxy structural motif, which can be readily obtained from the reduction of the nitro group in this compound, is present in various biologically active molecules. This makes the title compound a potentially valuable starting material for the synthesis of novel pharmaceutical candidates. The secondary amine functionality also provides a handle for further chemical modifications, allowing for the exploration of structure-activity relationships.

Precursor for Heterocyclic Synthesis

The presence of the ortho-disposed amino (after reduction) and ether functionalities could be exploited for the synthesis of various heterocyclic ring systems, such as benzoxazines or other related structures. These heterocyclic scaffolds are of significant interest in drug discovery due to their diverse pharmacological activities.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

-

Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

For more detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound is a readily accessible organic compound with significant potential as a versatile chemical intermediate. While its direct applications are not yet widely documented, its structural features make it a valuable precursor for the synthesis of dyes, pharmaceuticals, and complex heterocyclic systems. The provided synthesis protocol offers a reliable method for its preparation, enabling further research into its properties and potential uses. As a Senior Application Scientist, I encourage the scientific community to explore the utility of this compound in various fields of chemical research and development.

References

-

PubChem. N-Methyl-2-(4-nitrophenoxy)-N-[2-(4-nitrophenyl)ethyl]ethanamine. [Link]

- CN106366006A - Preparation method of N-(2-nitrophenyl)ethanolamine.

Sources

An In-Depth Technical Guide to the Photorelease Characteristics of N-Methyl-2-(2-nitrophenoxy)ethanamine

This guide provides a comprehensive technical overview of the photorelease characteristics of N-Methyl-2-(2-nitrophenoxy)ethanamine, a caged compound leveraging the well-established o-nitrobenzyl photolabile protecting group. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core principles governing its synthesis, photochemistry, and practical application, while providing detailed protocols for its characterization.

I. Introduction: The Power of Spatiotemporal Control with Caged Compounds

In the intricate world of biological systems and advanced materials, the ability to control molecular activity with precision is paramount. Photolabile protecting groups (PPGs), or "caged" compounds, offer an unparalleled solution by providing spatiotemporal control over the release of active molecules.[1] By masking the functionality of a bioactive species until its liberation is triggered by a pulse of light, PPGs enable researchers to investigate dynamic processes and develop targeted therapeutic strategies with remarkable accuracy.

Among the pioneering and most extensively utilized PPGs are the o-nitrobenzyl derivatives.[2] Their predictable and efficient photorelease mechanism has made them a cornerstone in fields ranging from neuroscience to targeted drug delivery.[3][4] This guide focuses on a specific derivative, this compound, to illustrate the fundamental principles and experimental considerations associated with this important class of molecules.

II. The Heart of the Matter: The o-Nitrobenzyl Photorelease Mechanism

The efficacy of o-nitrobenzyl cages lies in a well-defined intramolecular photochemical rearrangement. Upon absorption of a photon, typically in the UV-A range (300-365 nm), the ortho-nitro group is excited.[5] This excited state initiates an intramolecular hydrogen atom abstraction from the benzylic carbon. This critical step is followed by a cascade of electronic and atomic rearrangements, culminating in the cleavage of the bond linking the protecting group to the caged molecule. This process releases the active molecule and generates a 2-nitrosobenzaldehyde byproduct. The proximity of the nitro group to the benzylic hydrogen is essential for this efficient intramolecular pathway.[1]

Sources

The Architect's Guide to Cellular Control: Mastering Caged Compounds in Biological Research

A Senior Application Scientist's In-Depth Technical Guide

In the intricate theater of cellular biology, precise control over molecular actors is paramount to understanding the plot. Caged compounds have emerged as a revolutionary tool, offering researchers the ability to initiate biological processes with the spatial and temporal precision of a spotlight.[1][2][3][4][5][6] This guide provides a comprehensive exploration of the core principles of caged compounds, from their fundamental design to their sophisticated application in cutting-edge biological studies. Here, we move beyond simple protocols to dissect the "why" behind the "how," empowering researchers to not only utilize this technology but to innovate with it.

Section 1: The Principle of Caging - A Symphony of Light and Chemistry

At its heart, a caged compound is a biologically active molecule rendered inert by a covalently attached, photoremovable protecting group (PPG), often referred to as a "cage".[1][2][3][7][8] This chemical "cage" effectively masks the active site or a critical functional group of the molecule, preventing it from interacting with its biological target.[3][4] The magic happens upon illumination with a specific wavelength of light, which triggers a photochemical reaction that cleaves the cage, liberating the active molecule in its native form.[1][3][5] This process, known as "uncaging," allows for a rapid and localized increase in the concentration of the active species, mimicking natural signaling events with unprecedented control.[3][9][10]

The Ideal Cage: A Checklist for a Flawless Performance

The efficacy of a caged compound hinges on a set of critical properties. The choice of a caging group is not arbitrary; it is a carefully considered decision based on the specific biological question and experimental system. A well-designed caged compound should exhibit the following characteristics:

-

Biological Inertness: The caged compound itself should be biologically inactive and should not interfere with the system under investigation before photolysis.[3][4] It should neither act as an agonist nor an antagonist.[4]

-

Stability: The caged molecule must be stable in the experimental buffer and under physiological conditions, with minimal spontaneous (thermal) release of the active compound.[4]

-

Efficient Photolysis: The uncaging process should be efficient, characterized by a high quantum yield (the number of released molecules per absorbed photon).[11][12]

-

Wavelength Specificity: The cage should absorb light at a wavelength that is minimally invasive to the biological sample and orthogonal to the excitation/emission spectra of other fluorophores used in the experiment.[3][4][13]

-

Rapid Release Kinetics: The rate of photolysis should be faster than the biological process being studied to enable the investigation of fast cellular dynamics.[3][6]

-

Clean Photoproducts: The cage photoproducts should be non-toxic and biologically inert to avoid confounding effects.[5]

-

Solubility: The caged compound must be sufficiently soluble in aqueous buffers.[4]

The Uncaging Event: A Closer Look at the Photochemistry

The mechanism of uncaging varies depending on the chemical nature of the photoremovable protecting group. One of the most widely used classes of caging groups is based on the ortho-nitrobenzyl moiety.[2][7][8]

Figure 1: Simplified photochemical reaction of o-nitrobenzyl caging.

Upon absorption of a photon, the nitrobenzyl group undergoes an intramolecular rearrangement to form an aci-nitro intermediate. This intermediate is then hydrolyzed to release the active molecule and a nitrosobenzaldehyde byproduct.[2][7]

Section 2: The Repertoire of Caged Molecules - A Toolbox for Cellular Interrogation

The versatility of caging technology lies in its applicability to a wide array of biologically active molecules. This allows researchers to probe diverse cellular processes, from neuronal communication to gene expression.

Caged Neurotransmitters: Probing the Language of Neurons

Caged neurotransmitters, particularly glutamate and GABA, have revolutionized neuroscience by enabling the precise stimulation and inhibition of individual synapses.[6][10][14][15][16] This has allowed for detailed mapping of neural circuits and the investigation of synaptic plasticity with unprecedented spatial resolution.[9][10][14][17][18]

| Caged Compound | Photochemical Properties | Key Applications |

| MNI-Glutamate | High two-photon cross-section | Two-photon mapping of glutamate receptors, induction of synaptic plasticity.[3][12][14] |

| CDNI-Glutamate | High quantum yield, fast release | High-fidelity mapping of synaptic inputs.[16][19] |

| RuBi-GABA | Visible light uncaging | Orthogonal control of excitation and inhibition.[13] |

| DEAC450-GABA | Blue light uncaging | Two-color uncaging experiments.[13][20] |

Caged Second Messengers and Signaling Molecules: Deconstructing Intracellular Cascades

By caging key signaling molecules like Ca²⁺, IP₃, and cyclic nucleotides (cAMP, cGMP), researchers can dissect the intricate signaling pathways that govern cellular responses.[1][2][7] For instance, the photolytic release of caged Ca²⁺ can trigger a multitude of cellular events, from muscle contraction to gene expression, allowing for a detailed analysis of calcium's role as a ubiquitous second messenger.

Caged Proteins and Peptides: Controlling the Cellular Machinery

The function of proteins and peptides can be controlled by caging specific amino acid residues within their structure or by caging small molecule inhibitors.[3][21][22][23] This approach enables the light-inducible activation or inactivation of enzymes, providing insights into their roles in complex cellular processes.[21][22][23][24] For example, caging a key tyrosine residue in a kinase can render it inactive until light-induced uncaging restores its catalytic function.[3]

Caged Nucleic Acids (DNA and RNA): Regulating the Flow of Genetic Information

The caging of oligonucleotides, including DNA and RNA, offers a powerful method for controlling gene expression and other nucleic acid-based processes with high spatial and temporal resolution.[3][25][26][27][28] For instance, a caged antisense oligonucleotide can be designed to be inactive until photolysis, at which point it can bind to its target mRNA and inhibit translation.[25][26]

Figure 2: Light-activated gene silencing using a caged antisense oligonucleotide.

Section 3: Experimental Design and Execution - A Practical Guide

The success of a caged compound experiment relies on careful planning and execution. This section provides a step-by-step guide to designing and performing uncaging experiments.

Choosing Your Weapon: Light Sources for Uncaging

The choice of light source is critical and depends on the specific caged compound and the desired spatial resolution.

-

Arc Lamps (Mercury or Xenon): Provide broad-spectrum, high-intensity UV light suitable for wide-field uncaging.[29]

-

Lasers: Offer monochromatic and highly focused light, ideal for precise spatial control.

-

Light Emitting Diodes (LEDs): Increasingly used for their stability, long lifetime, and wavelength specificity.

Experimental Workflow: From Preparation to Analysis

Figure 3: A generalized experimental workflow for caged compound studies.

Step 1: Sample Preparation: Prepare the biological sample (e.g., cultured cells, brain slices) according to standard protocols.

Step 2: Loading of Caged Compound: Introduce the caged compound to the sample. This can be done by adding it to the extracellular solution or by intracellular loading via a patch pipette.

Step 3: Baseline Measurement: Record the baseline activity of the system before uncaging. This could involve fluorescence imaging of a reporter, or electrophysiological recording.

Step 4: Photolysis (Uncaging): Deliver a precise pulse of light to the region of interest to uncage the compound. The duration and intensity of the light pulse should be carefully optimized to release the desired concentration of the active molecule.

Step 5: Post-Uncaging Data Acquisition: Record the biological response following uncaging.

Step 6: Data Analysis: Quantify the observed changes and perform statistical analysis to determine the significance of the results.

A Protocol for Two-Photon Glutamate Uncaging in Brain Slices

This protocol provides a framework for mapping glutamate receptors on a neuron in an acute brain slice.

Materials:

-

Acute brain slices

-

Artificial cerebrospinal fluid (ACSF)

-

MNI-caged glutamate

-

Two-photon microscope with a pulsed IR laser (e.g., Ti:Sapphire)

-

Electrophysiology rig for patch-clamp recording

Procedure:

-

Prepare the Slice: Prepare acute brain slices and maintain them in ACSF.

-

Obtain a Whole-Cell Recording: Patch onto a neuron of interest and obtain a stable whole-cell recording.

-

Bath Apply Caged Glutamate: Perfuse the slice with ACSF containing 2-5 mM MNI-caged glutamate.

-

Position the Uncaging Laser: Focus the uncaging laser to a small spot (~1 µm) adjacent to a dendritic spine of interest.

-

Deliver Uncaging Pulses: Deliver short pulses (0.5-2 ms) of 720 nm laser light to uncage glutamate.

-

Record Uncaging-Evoked Postsynaptic Currents (uEPSCs): Record the resulting uEPSCs in voltage-clamp mode.

-

Map Receptor Distribution: Systematically move the uncaging spot across the dendritic tree and record uEPSCs at each location to map the distribution of glutamate receptors.

-

Data Analysis: Measure the amplitude of the uEPSCs at each location to generate a functional map of glutamate sensitivity.

Section 4: The Future is Bright - Emerging Frontiers in Caging Technology

The field of caged compounds is continually evolving, with ongoing efforts to develop new caging groups with improved properties and to expand the repertoire of cageable molecules.

-

Red-Shifted Cages: The development of caging groups that can be cleaved with longer wavelength (red or near-infrared) light is a major goal, as this would allow for deeper tissue penetration and reduced phototoxicity.[4]

-

Orthogonal Uncaging: The ability to independently uncage two or more different molecules in the same preparation using different wavelengths of light opens up exciting possibilities for dissecting complex biological networks.[13][15][30]

-

Caged Drugs for Photodynamic Therapy: Caged compounds are being explored for targeted drug delivery in cancer therapy, where a drug is only activated at the tumor site upon illumination, minimizing side effects.[31][32]

-

Click-to-Release Caging: Novel caging strategies based on bioorthogonal "click" chemistry are being developed for the controlled release of biomolecules.[27]

Conclusion

Caged compounds represent a powerful and versatile technology that has provided unprecedented insights into a wide range of biological processes. By offering precise spatiotemporal control over the activity of biomolecules, this technology allows researchers to move from correlational observations to causal relationships. As the chemistry of caging continues to advance, so too will our ability to unravel the complexities of the cell, one flash of light at a time.

References

-

Two-Photon Uncaging of Caged Neurotransmitters - Frontiers. (2019-07-12). Frontiers in Synaptic Neuroscience. [Link]

-

Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy | Chemical Reviews - ACS Publications. Chemical Reviews. [Link]

-

Photoremovable Protecting Groups - MDPI. (2022-07-01). MDPI. [Link]

-

Two-photon uncaging microscopy - PubMed. PubMed. [Link]

-

Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy - PMC - PubMed Central. PubMed Central. [Link]

-

Combining Uncaging Techniques with Patch-Clamp Recording and Optical Physiology - FSU Biology. Florida State University. [Link]

-

Caged oligonucleotides for studying biological systems - PMC - PubMed Central. PubMed Central. [Link]

-

Two-Photon Neurotransmitter Uncaging for the Study of Dendritic Integration. JoVE. [Link]

-

Chemical two-photon uncaging: A novel approach to mapping glutamate receptors. ResearchGate. [Link]

-

Two-color, two-photon uncaging of glutamate and GABA | Semantic Scholar. Semantic Scholar. [Link]

-

Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods. [Link]

-

Reverse Engineering Caged Compounds: Design Principles for their Application in Biology. Angewandte Chemie International Edition. [Link]

-

Caged compounds: Photorelease technology for control of cellular chemistry and physiology. ResearchGate. [Link]

-

Illuminating the Chemistry of Life: Design, Synthesis, and Applications of “Caged” and Related Photoresponsive Compounds | ACS Chemical Biology. ACS Chemical Biology. [Link]

-

Photolabile protecting group - Wikipedia. Wikipedia. [Link]

-

Illuminating solutions for Uncaging Experiments - Andor - Oxford Instruments. Andor Technology. [Link]

-

Recent advances in the photochemical control of protein function - PMC - NIH. PubMed Central. [Link]

-

Caged oligonucleotides for studying biological systems - PubMed - NIH. PubMed. [Link]

-

A chemist and biologist talk to each other about caged neurotransmitters - PMC - NIH. PubMed Central. [Link]

-

Quantification of spread of cerebellar long-term depression with chemical two-photon uncaging of glutamate | PNAS. PNAS. [Link]

-

Manipulating DNA and RNA structures via click-to-release caged nucleic acids for biological and biomedical applications - PMC - NIH. PubMed Central. [Link]

-

Light-Mediated Liberation of Enzymatic Activity: “Small Molecule” Caged Protein Equivalents. ACS Chemical Biology. [Link]

-

"Uncaging" using optical fibers to deliver UV light directly to the sample - PubMed. PubMed. [Link]

-

Cancer drugs could be delivered in molecular cages unlocked by light | Imperial News. Imperial College London. [Link]

-

Optical control of protein activity and gene expression by photoactivation of caged cyclofen - PubMed. PubMed. [Link]

-

Caged RNA: Photo-control of a ribozyme reaction | Nucleic Acids Research | Oxford Academic. Oxford Academic. [Link]

-

Chromatically independent, two-color uncaging of glutamate and GABA with one- or two-photon excitation - PMC - PubMed Central. PubMed Central. [Link]

-

CAGE - A highly sensitive and precise means of gene expression analysis. DNAFORM. [Link]

-

Targeted Drug Delivery System Using Light and DNA Cages Could Help with Basic Research and Treatment for Cancer and Brain Disease | The Brink | Boston University. Boston University. [Link]

-

Useful Caged Compounds for Cell Physiology - PubMed - NIH. PubMed. [Link]

-

Useful caged compounds for cell physiology - PMC - NIH. PubMed Central. [Link]

-

Caged compounds for multichromic optical interrogation of neural systems - PMC. PubMed Central. [Link]

-

Improved Synthesis of Caged Glutamate and Caging Each Functional Group - PMC. PubMed Central. [Link]

-

In vivo two-photon uncaging of glutamate revealing the structure-function relationships of dendritic spines in the neocortex of adult mice | Request PDF - ResearchGate. ResearchGate. [Link]

-

Improved Synthesis of Caged Glutamate and Caging Each Functional Group. ACS Chemical Neuroscience. [Link]

-

Two-Photon Glutamate Uncaging to Study Structural and Functional Plasticity of Dendritic Spines - Zito Lab. UC Davis. [Link]

-

In vivo two-photon uncaging of glutamate revealing the structure–function relationships of dendritic spines in the neocortex of adult mice - NIH. National Institutes of Health. [Link]

-

Reverse Engineering Caged Compounds: Design Principles for their Application in Biology. ResearchGate. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nathan.instras.com [nathan.instras.com]

- 4. Reverse Engineering Caged Compounds: Design Principles for their Application in Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A chemist and biologist talk to each other about caged neurotransmitters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Photolabile protecting group - Wikipedia [en.wikipedia.org]

- 9. Two-photon uncaging microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Two-Photon Neurotransmitter Uncaging for the Study of Dendritic Integration | Springer Nature Experiments [experiments.springernature.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. zitolab.faculty.ucdavis.edu [zitolab.faculty.ucdavis.edu]

- 13. Caged compounds for multichromic optical interrogation of neural systems - PMC [pmc.ncbi.nlm.nih.gov]

- 14. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 15. semanticscholar.org [semanticscholar.org]

- 16. Improved Synthesis of Caged Glutamate and Caging Each Functional Group - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pnas.org [pnas.org]

- 18. In vivo two-photon uncaging of glutamate revealing the structure–function relationships of dendritic spines in the neocortex of adult mice - PMC [pmc.ncbi.nlm.nih.gov]

- 19. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 20. Useful caged compounds for cell physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 21. thieme-connect.com [thieme-connect.com]

- 22. Recent advances in the photochemical control of protein function - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Light-Mediated Liberation of Enzymatic Activity: “Small Molecule” Caged Protein Equivalents - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Optical control of protein activity and gene expression by photoactivation of caged cyclofen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Caged oligonucleotides for studying biological systems - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Caged oligonucleotides for studying biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Manipulating DNA and RNA structures via click-to-release caged nucleic acids for biological and biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 28. academic.oup.com [academic.oup.com]

- 29. bio.fsu.edu [bio.fsu.edu]

- 30. Chromatically independent, two-color uncaging of glutamate and GABA with one- or two-photon excitation - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Cancer drugs could be delivered in molecular cages unlocked by light | Imperial News | Imperial College London [imperial.ac.uk]

- 32. Targeted Drug Delivery System Using Light and DNA Cages Could Help with Basic Research and Treatment for Cancer and Brain Disease | The Brink | Boston University [bu.edu]

Methodological & Application

N-Methyl-2-(2-nitrophenoxy)ethanamine uncaging protocol for neurons

Application Notes & Protocols for Neuronal Uncaging

Topic: Photolabile “Caged” Compounds for High-Precision Neurotransmitter Release in Neuronal Studies

A Note on N-Methyl-2-(2-nitrophenoxy)ethanamine:

Initial literature and database searches for a specific uncaging protocol for this compound in neurons did not yield established methodologies. This suggests that this compound is not a widely used or characterized caged neurotransmitter in the neuroscience community. The principles of photolabile protecting groups, or "cages," are, however, broadly applicable. The 2-nitrophenoxy moiety is a classic photolabile group, and the ethanamine backbone could potentially be a precursor or a novel caged molecule.

Given the lack of specific data for this compound, this guide will provide a comprehensive protocol for a well-established and extensively validated caged compound: MNI-caged glutamate . This will serve as an exemplary protocol, detailing the principles and techniques that can be adapted for the characterization and application of other novel caged compounds.

Introduction to Caged Compounds in Neuroscience

Caged compounds are powerful tools in neuroscience that allow for the precise spatial and temporal control of biologically active molecules, such as neurotransmitters.[1][2] These molecules are rendered temporarily inert by a photolabile protecting group (the "cage").[2] Upon illumination with a specific wavelength of light, the cage is cleaved, releasing the active molecule in its native form.[3][4] This "uncaging" process enables researchers to mimic synaptic events, map neuronal circuits, and study the dynamics of receptor activation with high precision.[5][6]

The Principle of MNI-Glutamate Uncaging

4-methoxy-7-nitroindolinyl (MNI) is a commonly used caging group for glutamate, the primary excitatory neurotransmitter in the brain.[7][8][9] MNI-caged glutamate is biologically inert towards glutamate receptors, stable at physiological pH, and can be efficiently cleaved by one-photon (UV light) or two-photon (near-infrared light) excitation.[7][8] Two-photon uncaging is particularly advantageous as it allows for diffraction-limited release, enabling the stimulation of individual dendritic spines.[7][10][11]

The photolysis of MNI-glutamate involves the absorption of a photon, which leads to an intramolecular rearrangement and the subsequent release of glutamate and a biologically inert byproduct. This process is rapid, occurring on a sub-millisecond timescale, which is crucial for mimicking fast synaptic transmission.[10]

Experimental Workflow for Two-Photon Uncaging of MNI-Glutamate

Caption: Workflow for Two-Photon Uncaging of MNI-Glutamate in Neurons.

Detailed Protocol: Two-Photon Uncaging of MNI-Glutamate on Dendritic Spines

This protocol is designed for researchers familiar with electrophysiology and two-photon microscopy.

I. Materials and Reagents

-

MNI-caged L-glutamate (e.g., from Tocris, HelloBio)

-

Artificial Cerebrospinal Fluid (ACSF):

-

125 mM NaCl

-

2.5 mM KCl

-

1.25 mM NaH₂PO₄

-

25 mM NaHCO₃

-

25 mM D-glucose

-

2 mM CaCl₂

-

1 mM MgCl₂